![molecular formula C18H15F2N3O4 B2782322 N-(3,4-difluorophenyl)-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydro-7-quinazolinecarboxamide CAS No. 892260-50-3](/img/structure/B2782322.png)
N-(3,4-difluorophenyl)-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydro-7-quinazolinecarboxamide
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Description
N-(3,4-difluorophenyl)-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydro-7-quinazolinecarboxamide is a useful research compound. Its molecular formula is C18H15F2N3O4 and its molecular weight is 375.332. The purity is usually 95%.
BenchChem offers high-quality N-(3,4-difluorophenyl)-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydro-7-quinazolinecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,4-difluorophenyl)-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydro-7-quinazolinecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Synthesis and Transformations
Research has shown the potential of compounds similar to N-(3,4-difluorophenyl)-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydro-7-quinazolinecarboxamide in various chemical transformations. For instance, the rearrangement of 4-imino-(1H,4H)-3,1-benzoxazine-2-ones to 2,4-quinazolinediones via an isocyanate carboxamide intermediate was explored, highlighting the versatility of similar quinazoline derivatives in chemical synthesis (Azizian et al., 2000).
Corrosion Inhibition
Quinazoline derivatives have been examined for their ability to inhibit corrosion, particularly in mild steel. A study found that similar compounds exhibited excellent corrosion inhibition, demonstrating the practical applications of these molecules in industrial settings (Kumar et al., 2020).
Biological Activity
The synthesis of novel arylazothiazole disperse dyes containing selenium, which include quinoline derivatives, has been explored. These compounds showed significant antioxidant, antitumor, and antimicrobial activities, indicating the broad spectrum of biological activities associated with quinazoline compounds (Khalifa et al., 2015).
Anticancer Potential
Quinazolinone and benzamide derivatives have been synthesized and evaluated for their anticancer activities. Some compounds showed promising results against cancer cell lines, suggesting the potential of quinazoline derivatives in developing new anticancer agents (El-hashash et al., 2018).
Antimicrobial Applications
Studies have focused on the synthesis of quinoline derivatives and related compounds for antimicrobial applications. Certain novel quinoline carboxylic acids displayed significant antimicrobial activity, indicating the potential use of quinazoline derivatives in creating new antimicrobial agents (Agui et al., 1977).
properties
IUPAC Name |
N-(3,4-difluorophenyl)-3-(2-methoxyethyl)-2,4-dioxo-1H-quinazoline-7-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F2N3O4/c1-27-7-6-23-17(25)12-4-2-10(8-15(12)22-18(23)26)16(24)21-11-3-5-13(19)14(20)9-11/h2-5,8-9H,6-7H2,1H3,(H,21,24)(H,22,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXIXYDMCBSRINM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)C2=C(C=C(C=C2)C(=O)NC3=CC(=C(C=C3)F)F)NC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F2N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-difluorophenyl)-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide |
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